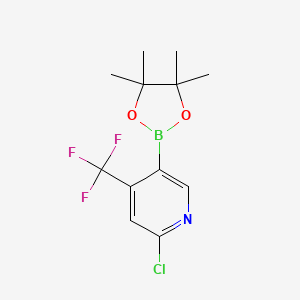

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester typically involves the following steps:

Starting Materials: The synthesis begins with 2-Chloro-4-(trifluoromethyl)pyridine.

Borylation Reaction: The key step involves the borylation of the pyridine derivative using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (KOAc).

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.

Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like ethanol or water at temperatures ranging from 50-100°C.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base (e.g., NaOH) in solvents like DMF or DMSO.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding boronic acid.

Substitution: The major products are substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is in organic synthesis, particularly in:

- Suzuki Coupling Reactions: This compound serves as a key reagent for forming carbon-carbon bonds by coupling with aryl halides or other boronic acids. It has been utilized to synthesize complex organic molecules that are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Agents: Studies have indicated that derivatives of this compound can exhibit anticancer properties by inhibiting specific cancer cell lines. Research has focused on modifying the trifluoromethyl group to enhance biological activity .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science:

- Organic Electronics: It has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport properties .

Case Study 1: Synthesis of Anticancer Compounds

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound in synthesizing novel anticancer agents. The research highlighted how modifications to the core structure could lead to enhanced potency against specific cancer cell lines.

Case Study 2: Development of OLED Materials

Research conducted at a leading university showed that incorporating this boronic acid derivative into OLED materials improved efficiency and stability compared to traditional materials. The study provided insights into optimizing the molecular structure for better performance.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

Oxidative Addition: The aryl or vinyl halide reacts with the palladium catalyst, forming a palladium complex.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the release of the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 2-Fluoro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.

Actividad Biológica

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS: 2121515-21-5) is an organoboron compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group and the boronic acid moiety, contribute to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H14BClF3NO2

- Molar Mass : 307.5 g/mol

- Synonyms : 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This mechanism allows for the synthesis of various biologically active compounds, enhancing its utility in drug discovery and development.

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial, antifungal, and enzyme inhibition properties. Below is a summary of key findings:

Case Studies

-

Antibacterial Activity Against Gram-negative Bacteria

A study evaluated the antibacterial efficacy of various boronic acid derivatives, including this compound. The compound demonstrated high activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µM, indicating its potential as an antibacterial agent against resistant strains . -

Enzyme Inhibition Studies

Research on enzyme inhibitors identified this compound as a potent inhibitor of thymidine monophosphate kinase (TMPK) in E. coli. The study reported an IC50 value of 8.3 μM, suggesting that it could serve as a lead compound in developing new antibiotics targeting this enzyme . -

Antifungal Properties

The antifungal properties were assessed using various strains of fungi, with significant inhibitory effects observed against Candida albicans. The mechanism was attributed to the disruption of fungal cell wall synthesis due to the compound's boronic acid functionality .

Propiedades

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHWGHPUZRQLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.